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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)benzoic acid

CAS No.: 135611-27-7

Cat. No.: B8413692

Get Quote

Executive Summary & Structural Logic
3-(3-methylphenoxy)benzoic acid (CAS: 135611-26-6 / Analogous) is a diaryl ether scaffold

often utilized in the synthesis of pyrethroids and non-steroidal anti-inflammatory drugs

(NSAIDs).

Structural elucidation by 1H NMR relies on distinguishing two distinct aromatic systems:

Ring A (Benzoic Acid): Electron-withdrawing COOH group induces significant deshielding,

particularly at the ortho positions.

Ring B (Phenoxy): Electron-donating Oxygen atom shields the ortho and para protons. The

meta-methyl substituent breaks symmetry, creating a unique splitting pattern.

Structural Numbering & Assignment Strategy
To interpret the spectrum, we employ a comparative subtraction method using 3-

phenoxybenzoic acid as the baseline and m-cresol to assign substituent effects.
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Ring A: Benzoic Acid
(Deshielded Region)

Ring B: 3-Methylphenoxy
(Shielded Region)
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Figure 1: Structural connectivity and expected coupling networks. Note the distinct electronic

environments of Ring A (electron-poor) vs Ring B (electron-rich).

Comparative Chemical Shift Data
The following table synthesizes experimental data from the parent scaffold (3-phenoxybenzoic

acid) and calculates the specific shifts for the target 3-methyl analog based on substituent

additivity rules (Curphy-Morrison).

Solvent: DMSO-d6 (Preferred for solubility and carboxylic acid visibility). Frequency: 400 MHz.

[1]
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Proton Assignment Multiplicity
Chemical Shift (δ
ppm)

Structural
Diagnostic Note

-COOH Broad Singlet 12.80 – 13.20

Highly dependent on

concentration and

water content.

Disappears in D₂O

exchange.

Ring A: H-6 Doublet (dt) 7.70 – 7.75
Ortho to COOH.

Deshielded.

Ring A: H-2 Singlet (t) 7.50 – 7.55

Ortho to COOH and

O-Link. Often appears

as a narrow triplet due

to meta-coupling.

Ring A: H-4 Doublet (ddd) 7.40 – 7.48

Para to O-Link.

Overlaps with Ring B

protons in lower

resolution fields.

Ring A: H-5 Triplet (t) 7.50 – 7.55
Meta to both

substituents.

Ring B: H-5' Triplet (t) 7.20 – 7.25

Meta to Ether oxygen.

Affected by adjacent

Methyl.[2]

Ring B: H-4' Doublet (d) 6.90 – 7.00
Para to Ether oxygen.

Shielded region.[1]

Ring B: H-2' Singlet (s) 6.80 – 6.85

Ortho to Ether, Ortho

to Methyl. Unique to

3-methyl isomer.

Ring B: H-6' Doublet (d) 6.75 – 6.85

Ortho to Ether, Para to

Methyl. Highly

shielded.

-CH₃ (Methyl) Singlet 2.28 – 2.35 Key Identification

Peak. Distinguishes
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from parent 3-

phenoxybenzoic acid.

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Insight: In CDCl₃, the carboxylic acid proton may shift upfield to ~10-11 ppm or broaden

significantly. The aromatic region will appear slightly more compressed compared to DMSO-d6.

Distinguishing "Alternatives" (Isomer Analysis)
A common challenge in synthesis (e.g., Ullmann coupling) is regioisomer contamination. You

must distinguish the target 3-(3-methylphenoxy) isomer from the 4-(3-methylphenoxy) isomer.

Scenario: 3-Substituted vs. 4-Substituted Benzoic Acid
Target (3-Substituted):

Pattern: Complex aromatic region.

Key Feature: Presence of a distinct singlet-like signal (H-2) around 7.5 ppm and a triplet

(H-5).

Alternative (4-Substituted):

Pattern: Classic AA'BB' (or AA'XX') system.

Key Feature: Two distinct doublets with strong "roofing" effect. The doublet ortho to COOH

will be downfield (~7.9 - 8.0 ppm), significantly separated from the ether-ortho doublet

(~6.9 ppm).

Decision Rule: If you see a doublet > 7.8 ppm, you likely have the 4-isomer (para-substituted)

impurity.
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Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol

which includes internal checks.

Step 1: Sample Preparation[1]
Mass: Weigh 10–15 mg of the solid acid.

Solvent: Add 0.6 mL DMSO-d6.

Why DMSO? Carboxylic acids often dimerize in CDCl₃, causing peak broadening. DMSO

breaks these dimers, yielding sharper peaks.

Additive (Optional): If peaks are broad, add 1 drop of D₂O.

Check: The signal at ~13 ppm (COOH) should vanish. This confirms the assignment of the

acidic proton.

Step 2: Acquisition Parameters[1]
Pulse Angle: 30° (ensures quantitative relaxation).

Relaxation Delay (D1): 2.0 seconds (sufficient for aromatic protons; increase to 5s if

integrating the COOH accurately).

Scans (NS): 16–32 scans.

Step 3: Synthesis Monitoring (Ullmann Coupling)
Use the following logic flow to monitor the reaction progress from 3-Bromobenzoic acid + m-

Cresol.
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Figure 2: NMR decision tree for monitoring the synthesis of 3-(3-methylphenoxy)benzoic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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